Product packaging for Diethyl 2-oxo-4-phenylbutylphosphonate(Cat. No.:CAS No. 40601-45-4)

Diethyl 2-oxo-4-phenylbutylphosphonate

Cat. No.: B1620082
CAS No.: 40601-45-4
M. Wt: 284.29 g/mol
InChI Key: OPUBZGIAZKLPDK-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Reagents in Carbon-Carbon Bond Formation

Organophosphorus reagents are fundamental tools in synthetic organic chemistry, primarily celebrated for their role in the creation of carbon-carbon (C-C) bonds. acs.orgnih.gov The formation of C-C bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. chemistry.coach Among the most powerful methods is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions to react with aldehydes or ketones, yielding alkenes with a high degree of stereoselectivity, predominantly favoring the (E)-isomer. acs.orgresearchgate.net

Unlike the related Wittig reaction, the HWE reaction offers significant advantages: the phosphonate-stabilized carbanions are generally more nucleophilic and the resulting dialkyl phosphate (B84403) byproducts are water-soluble, facilitating much easier purification of the final product. acs.org The reaction's reliability and stereocontrol have made it indispensable in the total synthesis of natural products and pharmaceuticals. researchgate.net Another pivotal reaction is the Michaelis-Arbuzov reaction, discovered in 1898, which remains one of the most widespread methods for forming the crucial phosphorus-carbon (P-C) bond required to create the phosphonate (B1237965) reagents themselves. chemistry.coachnih.gov This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. chemistry.coach The development of these and other organophosphorus-mediated reactions has provided chemists with a robust and versatile toolkit for molecular construction. acs.org

Diethyl 2-oxo-4-phenylbutylphosphonate as a Versatile Synthetic Intermediate

Within the family of α-ketophosphonates, this compound stands out as a highly useful and versatile synthetic intermediate. Its structure, featuring a reactive ketone, a phosphonate group capable of stabilizing an adjacent carbanion, and a phenylbutyl side chain, makes it an ideal precursor for various molecular frameworks.

The synthesis of this compound is efficiently achieved via the Michaelis-Arbuzov reaction. A common procedure involves reacting 1-bromo-4-phenylbutan-2-one (B50428) with triethyl phosphite, typically in a solvent like acetonitrile, to yield the target phosphonate. google.com

Figure 1: Michaelis-Arbuzov synthesis of this compound.

Once synthesized, this compound serves as a key reagent in subsequent C-C bond-forming reactions, most notably the Horner-Wadsworth-Emmons olefination. The presence of the α-keto group activates the adjacent methylene (B1212753) protons, facilitating deprotonation by a base to form a stabilized carbanion. wikipedia.org This nucleophilic carbanion can then react with an aldehyde or ketone. For instance, it is used as an intermediate in the synthesis of prostaglandin (B15479496) derivatives, where it reacts with an aldehyde component in the presence of lithium chloride and a base in a solvent like tetrahydrofuran (B95107) (THF) to construct the complex carbon skeleton of the target molecule. google.com This reactivity underscores its value as a building block for elaborate, biologically relevant molecules. researchgate.net

Interactive Table: Properties of this compound
PropertyValue
CAS Number126688-00-4 parchem.com
Molecular FormulaC14H21O4P
IUPAC NameDiethyl (2-oxo-4-phenylbutyl)phosphonate
AppearanceNot specified, likely an oil or solid

Historical Context and Evolution of Phosphonate Reagents

The history of organophosphorus chemistry is rich, with key discoveries laying the groundwork for modern synthetic methods. The journey of phosphonate reagents began in the late 19th century. In 1897, von Baeyer and Hofmann first synthesized bisphosphonates, a class of compounds that would later become important drugs. wikipedia.org Shortly after, in 1898, August Michaelis discovered the reaction that would later be extensively developed by Aleksandr Arbuzov, now known as the Michaelis-Arbuzov reaction. chemistry.coach This transformation provided the first widely applicable method for creating the P-C bond, forming the basis for phosphonate synthesis for over a century. chemistry.coachnih.gov

For many decades, organophosphorus chemistry continued to develop, but its application in C-C bond formation was revolutionized in 1958 when Leopold Horner reported a modification of the Wittig reaction using phosphonate-stabilized carbanions. researchgate.net This work was further defined by William S. Wadsworth and William D. Emmons, leading to the eponymous Horner-Wadsworth-Emmons reaction. acs.org This development provided a more practical and stereoselective alternative to existing olefination methods. Around the same time, the discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), in 1959 opened the door to the field of phosphonate natural products and their biochemical significance. nih.gov These milestone discoveries have cemented phosphonate reagents as essential and enduring tools in the field of organic synthesis. researchgate.net

Compound Index

Interactive Table: List of Chemical Compounds
Compound NameMolecular Formula or Identifier
This compoundC14H21O4P
1-bromo-4-phenylbutan-2-oneC10H11BrO
Triethyl phosphiteC6H15O3P
Lithium chlorideLiCl
Tetrahydrofuran (THF)C4H8O
AcetonitrileC2H3N
2-aminoethylphosphonic acid (Ciliatine)C2H8NO3P

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21O4P B1620082 Diethyl 2-oxo-4-phenylbutylphosphonate CAS No. 40601-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphoryl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21O4P/c1-3-17-19(16,18-4-2)12-14(15)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUBZGIAZKLPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342323
Record name Diethyl 2-oxo-4-phenylbutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40601-45-4
Record name Diethyl 2-oxo-4-phenylbutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 2 Oxo 4 Phenylbutylphosphonate and Analogous α Ketophosphonates

Direct Synthetic Approaches

Direct methods for the synthesis of α-ketophosphonates focus on the formation of the carbon-phosphorus (C-P) bond as a key step in constructing the target scaffold.

Michaelis-Arbuzov Reaction for Phosphonate (B1237965) Formation

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a C-P bond. nih.gov The reaction typically involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.orgorganic-chemistry.org This process proceeds via an SN2 mechanism, initially forming a phosphonium (B103445) salt intermediate. The subsequent dealkylation of this intermediate by the displaced halide anion yields the final pentavalent phosphonate product. wikipedia.org

The classical synthesis of an α-ketophosphonate via this method involves the reaction of a trialkyl phosphite with an α-haloketone. For instance, the analogous compound, Diethyl (2-oxopropyl)phosphonate, is synthesized from the reaction of triethyl phosphite with chloroacetone. chemicalbook.com Applying this logic to Diethyl 2-oxo-4-phenylbutylphosphonate, the corresponding precursor would be an appropriate 4-phenyl-substituted α-haloketone, such as 1-chloro-4-phenylbutan-2-one, which would react with triethyl phosphite.

Several reviews have been published on the Michaelis-Arbuzov reaction, highlighting its broad utility in synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The reaction is so fundamental that it is often referred to simply as the Arbuzov reaction. nih.gov

Table 1: Michaelis-Arbuzov Reaction Examples

Carbanion-Mediated Acylation Strategies

An alternative direct approach involves the use of phosphonate carbanions. These nucleophilic species are typically generated by treating a starting phosphonate with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi). The resulting carbanion can then react with a suitable acylating agent, like an acyl chloride or an ester, to form the desired α-ketophosphonate. acs.org

For the synthesis of this compound, this strategy could involve the deprotonation of diethyl ethylphosphonate to form its corresponding carbanion. This nucleophile would then be reacted with a phenyl-containing acylating agent, such as phenylacetyl chloride or a methyl phenylacetate, to introduce the 4-phenylbutan-2-one moiety. This method is a versatile strategy for constructing β-ketophosphonates. acs.org

The generation of a phosphonate carbanion is also the initial step in the synthesis of other important reagents. For example, the synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate begins with the deprotonation of diethyl (2-oxopropyl)phosphonate using NaH, demonstrating the accessibility of the α-carbon for reaction. orgsyn.org

Table 2: Carbanion-Mediated Acylation Strategy

Functional Group Transformations to Access α-Ketophosphonate Scaffolds

α-Ketophosphonates can also be synthesized through the transformation of other functional groups within a pre-existing phosphonate molecule. A primary example of this approach is the oxidation of α-hydroxyphosphonates. mdpi.com

The synthesis begins with the corresponding α-hydroxyphosphonate, in this case, Diethyl 2-hydroxy-4-phenylbutylphosphonate. This precursor can be prepared via the Pudovik reaction between 3-phenylpropionaldehyde and diethyl phosphite. The secondary alcohol group at the α-position is then oxidized to the ketone, yielding the target α-ketophosphonate. mdpi.comnih.gov A variety of oxidation reagents and conditions can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), Swern oxidation (using DMSO and oxalyl chloride), or Dess-Martin periodinane. mdpi.comorganic-synthesis.com The choice of oxidant can be critical to avoid side reactions and ensure a high yield of the desired product.

Table 3: Oxidation of α-Hydroxyphosphonates to α-Ketophosphonates. mdpi.com

Advanced Synthetic Protocols and Reagent Development

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing phosphonates. These advanced protocols often involve catalysis to achieve milder reaction conditions and higher yields.

Modifications to the Michaelis-Arbuzov reaction include the use of Lewis acids as catalysts, which can enable the reaction to proceed at room temperature, a significant improvement over the thermal conditions of the classical method. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed for coupling triaryl phosphites with aryl iodides under mild, water-promoted conditions. organic-chemistry.orgorganic-chemistry.org Another advanced approach involves a copper-catalyzed aerobic oxidative phosphorylation of aryl acrylic acids with P(III)-nucleophiles, which directly yields β-ketophosphonates. organic-chemistry.org

The development of novel phosphonate-containing reagents is also a key area of advanced synthesis. For example, α-ketophosphonates like Diethyl (2-oxopropyl)phosphonate serve as precursors for versatile building blocks such as Diethyl (1-diazo-2-oxopropyl)phosphonate. orgsyn.orgresearchgate.net This diazo compound is a valuable reagent in various transformations, including 1,3-dipolar cycloadditions to form nitrogen heterocycles and in the Seyferth–Gilbert homologation for alkyne synthesis. enamine.net

Table 4: Advanced Synthetic Protocols for Phosphonates

Reactivity and Mechanistic Investigations of Diethyl 2 Oxo 4 Phenylbutylphosphonate

The Horner-Wadsworth-Emmons Olefination

The HWE reaction is a modification of the Wittig reaction and has become a widely used method for forming olefins. wikipedia.org It was developed by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons. conicet.gov.arwikipedia.org The reaction's popularity stems from its high efficiency, mild reaction conditions, and, most notably, the ease of removal of its phosphate (B84403) byproduct. numberanalytics.comchem-station.com

The initial and critical step of the Horner-Wadsworth-Emmons reaction is the deprotonation of the phosphonate (B1237965) at the α-carbon to generate a phosphonate carbanion. wikipedia.orgslideshare.net In the case of Diethyl 2-oxo-4-phenylbutylphosphonate, this occurs at the carbon situated between the phosphonate group and the carbonyl group.

The acidity of this α-proton is significantly enhanced by the presence of two adjacent electron-withdrawing groups: the phosphonate (P=O) and the ketone (C=O). This dual stabilization facilitates deprotonation by a moderately strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). youtube.comorganic-chemistry.org The resulting carbanion is a soft, resonance-stabilized nucleophile.

The mechanism of the HWE reaction has been studied in detail and proceeds through several distinct steps following the initial deprotonation. acs.org

Nucleophilic Addition: The stabilized phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, often referred to as a betaine-like species. youtube.com

Oxaphosphetane Formation: The oxygen anion of the tetrahedral intermediate then attacks the electrophilic phosphorus atom. This intramolecular cyclization results in the formation of a four-membered heterocyclic ring containing phosphorus and oxygen, known as an oxaphosphetane. youtube.comwikipedia.orgnrochemistry.com The formation of this intermediate can be the rate-determining step. acs.orgacs.org

Elimination: The oxaphosphetane intermediate is unstable and rapidly decomposes. youtube.com This occurs via a syn-elimination pathway, where the C-C and P-O bonds break simultaneously, leading to the formation of a new carbon-carbon double bond (the alkene) and a water-soluble dialkyl phosphate salt byproduct. youtube.comwikipedia.org The presence of an electron-withdrawing group, such as the keto group in this compound, is crucial for this final elimination step to occur. wikipedia.org

A hallmark of the standard Horner-Wadsworth-Emmons reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer). nrochemistry.comnih.gov This selectivity is a consequence of thermodynamic control during the reaction sequence.

The intermediates formed after the initial nucleophilic addition are capable of equilibrating. wikipedia.org The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene. acs.org This energetic preference ensures that the major product is the thermodynamically more stable (E)-isomer. Several factors can enhance this inherent selectivity:

Substrate Structure: The use of aromatic aldehydes almost exclusively yields (E)-alkenes. wikipedia.org

Reaction Temperature: Higher reaction temperatures generally promote the equilibration of intermediates, leading to a higher ratio of the (E)-product. wikipedia.org

Cation Effects: The nature of the metal counter-ion from the base can influence selectivity, with lithium salts often providing greater (E)-stereoselectivity compared to sodium or potassium salts. wikipedia.org

The reaction of this compound with an aldehyde under standard HWE conditions is thus expected to produce the corresponding (E)-α,β-unsaturated ketone with high fidelity.

While the standard HWE reaction reliably produces (E)-alkenes, specific modifications have been developed to invert the stereoselectivity and furnish (Z)-alkenes. wikipedia.orgnrochemistry.com The most prominent of these is the Still-Gennari olefination. numberanalytics.comnumberanalytics.combohrium.com

This strategy does not use standard diethyl phosphonates but instead employs phosphonates with highly electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl) or diaryl esters. wikipedia.orgchem-station.comnih.gov Key features of the Still-Gennari modification include:

Modified Phosphonate Reagent: Use of reagents like bis(2,2,2-trifluoroethyl)phosphonoacetates. numberanalytics.com

Reaction Conditions: The reaction is run at low temperatures (typically -78 °C) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov

Base and Additive: A strong, non-coordinating base system, such as potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6), is used. wikipedia.orgnih.govbohrium.com

The electron-withdrawing trifluoroethyl groups are thought to accelerate the rate of oxaphosphetane elimination relative to its formation and reversal. youtube.comwikipedia.orgnrochemistry.com This kinetic control favors the pathway leading to the less stable (Z)-alkene. Therefore, to synthesize the (Z)-isomer from a reaction involving a β-ketophosphonate structure like this compound, one would need to employ a Still-Gennari type reagent with the corresponding carbon backbone.

The outcome of the HWE reaction is highly dependent on the specific conditions employed. conicet.gov.ar The choice of base, solvent, and the presence of additives can significantly influence both the reaction rate and, crucially, the E/Z stereoselectivity. numberanalytics.comwikipedia.org

Condition Effect on Reactivity and Stereoselectivity Examples Citation
Base The strength and counter-ion of the base are critical. Strong bases like NaH or KHMDS are effective for deprotonation. For (E)-selectivity, the trend Li⁺ > Na⁺ > K⁺ is often observed. For (Z)-selectivity (Still-Gennari), potassium bases are preferred.NaH, KHMDS, DBU, LiOH·H₂O, Ba(OH)₂·8H₂O numberanalytics.comwikipedia.orgchem-station.comresearchgate.net
Solvent Polar aprotic solvents are typically used to facilitate the dissolution of reactants and intermediates. THF is common for Still-Gennari conditions, while DMF or DMSO can also be used. Solvent choice can impact stereoselectivity.THF, DMF, DMSO, Toluene numberanalytics.comwikipedia.orgarkat-usa.org
Additives Additives can modulate the reactivity and stereochemical course. LiCl (Masamune-Roush conditions) allows the use of weaker bases. 18-crown-6 (B118740) sequesters K⁺ ions in Still-Gennari reactions, creating a more reactive "naked" anion.LiCl, 18-crown-6 chem-station.comnrochemistry.comnih.gov
Temperature Lower temperatures often favor kinetic control and can enhance stereoselectivity, particularly for (Z)-olefination. Higher temperatures favor thermodynamic control and promote (E)-selectivity.-78 °C to reflux numberanalytics.comwikipedia.orgarkat-usa.org

For this compound, standard conditions using NaH in THF at room temperature would be expected to yield the (E)-alkene. Modifying these parameters allows for the optimization of yield and selectivity based on the specific aldehyde or ketone coupling partner.

The Horner-Wadsworth-Emmons reaction offers several distinct advantages over the classic Wittig reaction, making it a preferred method in many synthetic applications.

Ease of Purification: The primary byproduct of the HWE reaction is a dialkyl phosphate salt, which is soluble in water and easily removed from the reaction mixture by a simple aqueous extraction. wikipedia.orgyoutube.com In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, a non-polar solid that is often difficult to separate from the desired organic product. chem-station.comyoutube.com

Enhanced Reactivity: The phosphonate carbanion used in the HWE reaction is generally more nucleophilic than the corresponding phosphonium (B103445) ylide of the Wittig reaction. wikipedia.orgnih.govyoutube.com This increased reactivity allows HWE reagents to react efficiently with a wider variety of carbonyl compounds, including sterically hindered ketones that are poor substrates for Wittig reagents. nrochemistry.com

Predictable Stereoselectivity: The standard HWE reaction provides a reliable and high preference for the (E)-alkene. nih.gov The stereochemical outcome of the Wittig reaction is more variable and highly dependent on whether the ylide is stabilized, semi-stabilized, or non-stabilized. nih.gov

Substrate Modification: The phosphonate ester can be further functionalized, for example, by alkylation at the α-carbon after initial deprotonation, before the olefination reaction is carried out. wikipedia.orgyoutube.com This offers greater synthetic flexibility compared to the Wittig protocol. youtube.com

Utilization as an Acyl Anion Equivalent

The unique electronic properties of α-ketophosphonates, such as this compound, allow them to function as masked acyl anion synthons, a role that is central to the concept of Umpolung chemistry.

In typical organic reactions, the carbon atom of a carbonyl group is electrophilic due to the high electronegativity of the oxygen atom. wikipedia.org This "normal" polarity dictates that it reacts with nucleophiles. wikipedia.org Umpolung, or polarity inversion, is a strategy in organic synthesis that reverses this inherent polarity, making the carbonyl carbon nucleophilic. wikipedia.orgpharmacy180.com This allows for the formation of chemical bonds that are otherwise inaccessible through conventional reactivity, such as the synthesis of 1,2-, 1,4-, and 1,6-difunctionalized compounds. wikipedia.orgpharmacy180.com

An acyl anion is a key synthon in this context, representing a carbonyl carbon with a negative charge. pharmacy180.com However, free acyl anions are generally unstable and not synthetically viable. Therefore, chemists rely on "acyl anion equivalents," which are stable reagents that react as if they were acyl anions. pharmacy180.com this compound can serve as a precursor to such an equivalent. The phosphonate group is crucial for this activation. The protons on the carbon alpha to the phosphonate group (the C1 position) are acidified, allowing for deprotonation by a suitable base. While the primary site of deprotonation is typically the α-carbon, subsequent rearrangement or reaction pathways can effectively transfer this nucleophilicity.

One key mechanism involves the -phospha-Brook rearrangement. researchgate.net In this process, the addition of a nucleophile (like a phosphite (B83602) anion) to the ketone carbonyl of a compound like this compound generates a tetrahedral intermediate. This intermediate can then rearrange, transferring the phosphonate group from the carbon to the oxygen atom, thereby generating a carbanion at the former carbonyl carbon. This carbanion is a true acyl anion equivalent, ready to react with electrophiles. researchgate.net This formal umpolung strategy enables the construction of complex molecular frameworks. researchgate.net

The generation of a nucleophilic center at the C2 position of this compound via umpolung strategies opens pathways for the synthesis of dicarbonyl compounds, which are valuable building blocks for various heterocyclic and complex molecules. youtube.comyoutube.com

Formal 1,2-Dicarbonyl Synthesis: Disconnecting a 1,2-diketone retrosynthetically reveals the need for an acyl anion synthon to react with a standard electrophilic carbonyl compound. pharmacy180.com By converting this compound into its acyl anion equivalent, it can attack the carbonyl carbon of an aldehyde or another ketone. A subsequent deprotection or transformation step would then unveil the second carbonyl group, completing the synthesis of a 1,2-dicarbonyl structure.

Formal 1,4-Dicarbonyl Synthesis: The synthesis of 1,4-dicarbonyl compounds is a common application of umpolung chemistry. pharmacy180.comorganic-chemistry.org These compounds are precursors to five-membered heterocycles like furans, pyrroles, and thiophenes. youtube.com The strategy involves the reaction of an acyl anion equivalent with an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org

In the case of this compound, after its conversion to a nucleophile at the C2 position, it can undergo a conjugate addition (or 1,4-addition) to an α,β-unsaturated ketone or ester. wikipedia.orglibretexts.org This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor, leading directly to the carbon skeleton of a 1,4-dicarbonyl compound after workup. Various methods exist for synthesizing 1,4-dicarbonyls, including palladium-catalyzed reactions of organozinc reagents with enones and oxidative additions using indium, highlighting the importance of developing versatile synthons like the one derived from this compound. organic-chemistry.org

Synthetic Target Required Synthon from Phosphonate Reaction Partner Key Reaction Type
1,2-Dicarbonyl CompoundAcyl Anion EquivalentAldehyde or KetoneNucleophilic Acyl Addition
1,4-Dicarbonyl CompoundAcyl Anion Equivalentα,β-Unsaturated CarbonylMichael (Conjugate) Addition

Nucleophilic Addition Reactions at the α-Ketone Moiety

Independent of its role as an acyl anion equivalent, the α-ketone functional group within this compound is itself an electrophilic center, susceptible to direct attack by nucleophiles. libretexts.org This reactivity is characteristic of all ketones and involves the addition of a nucleophile to the carbonyl carbon. youtube.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a weak acid added during the workup, to yield a tertiary alcohol. libretexts.org

A variety of organometallic nucleophiles have been shown to react with β-keto phosphonates. acs.org The reaction with Grignard reagents can lead to the formation of β-hydroxy phosphonates, expanding the carbon skeleton. acs.org Specifically, the use of allylmagnesium and allylic zinc reagents has proven effective, often in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), to afford the desired tertiary alcohol products in good yields. acs.org

Table of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type Reference
Hydride Sodium borohydride (B1222165) (NaBH₄) Secondary Alcohol youtube.com
Organometallic (Alkyl) Methylmagnesium bromide (CH₃MgBr) Tertiary Alcohol youtube.com
Organometallic (Allyl) Allylmagnesium bromide β-Hydroxy-γ,δ-unsaturated Phosphonate acs.org

Investigations into Phosphonate Ester Hydrolysis and Transesterification

The diethyl phosphonate moiety of the title compound consists of two phosphonate ester linkages (P-O-Et), which can be cleaved or modified through hydrolysis and transesterification reactions.

Hydrolysis is the cleavage of these ester bonds by reaction with water, typically under acidic or basic catalysis, to yield the corresponding phosphonic acid. mdpi.com The rate and outcome of phosphonate hydrolysis can be significantly influenced by steric hindrance and the electronic nature of the substituents on the phosphonate. mdpi.com

Alkaline Hydrolysis: Base-catalyzed hydrolysis of diethyl alkylphosphonates generally proceeds, but the reaction rate is sensitive to the steric bulk of the groups attached to the phosphorus atom. mdpi.com For instance, studies on a series of diethyl alkylphosphonates showed that increasing steric hindrance decreases the rate of hydrolysis. mdpi.com In some cases, particularly with complex substrates, harsh basic conditions can lead to decomposition rather than simple hydrolysis. beilstein-journals.org

Acidic Hydrolysis: Acid-catalyzed hydrolysis is also a viable method. However, for certain substrates like diethyl 2-(perfluorophenyl)malonate, vigorous acidic conditions (e.g., a mixture of HBr and acetic acid) can lead to both hydrolysis and subsequent decarboxylation, yielding a simplified product rather than the expected dicarboxylic acid. beilstein-journals.orgnih.gov

Transesterification is the process of exchanging the ethyl groups of the phosphonate ester with another alkyl or aryl group from an alcohol (R'-OH). This reaction is often catalyzed by an acid or a base. Recently, methods have been developed for the modular synthesis of various phosphonylated derivatives from simple diethyl phosphonates. One such method involves the activation of the diethyl phosphonate with triflic anhydride, which facilitates substitution by a wide range of nucleophiles, including various alcohols. nih.gov This allows for the synthesis of mixed phosphonates, where the two ester groups are different. This procedure is notable for its mild conditions and high functional group tolerance, accommodating aliphatic, propargyl, and even electron-poor alcohols like trifluoroethanol. nih.gov

Summary of Hydrolysis and Transesterification Findings

Reaction Conditions Typical Outcome Influencing Factors
Alkaline Hydrolysis Aqueous NaOH or KOH, heat Phosphonic acid salt Steric hindrance, substrate stability mdpi.combeilstein-journals.org
Acidic Hydrolysis Aqueous acid (e.g., HBr, H₂SO₄), heat Phosphonic acid Potential for side reactions (e.g., decarboxylation) nih.gov

Stereoselective and Asymmetric Synthetic Applications

Enantioselective Bioreduction of β-Oxophosphonates

The bioreduction of ketones represents a powerful and environmentally benign strategy for producing chiral alcohols. In the context of β-oxophosphonates like Diethyl 2-oxo-4-phenylbutylphosphonate, this approach offers a direct route to enantiomerically enriched β-hydroxyphosphonates, which are versatile synthetic intermediates.

Biocatalyst Screening and Optimization (e.g., Cyanobacteria, Yeast Strains)

A critical step in developing a successful bioreduction is the selection of a suitable biocatalyst. A wide range of microorganisms, including bacteria, yeast, and cyanobacteria, have been screened for their ability to reduce β-oxophosphonates with high stereoselectivity.

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), has been extensively studied for the reduction of α-ketoesters that are structurally similar to this compound. For instance, in the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate, various yeast strains have demonstrated high conversion rates and enantioselectivities. Commercially available Saccharomyces cerevisiae and Dekkera sp. have been shown to produce the (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% enantiomeric excess (ee). researchgate.net In contrast, Kluyveromyces marxianus has been found to yield the opposite (R)-enantiomer, albeit with a lower enantioselectivity of 32% ee. researchgate.net The pretreatment of baker's yeast, for example with phenacyl chloride, has been shown to enhance the enantioselectivity of the reduction of ethyl-2-oxo-4-phenylbutyrate to the corresponding (R)-2-hydroxy derivative. researchgate.net

Cyanobacteria have also emerged as promising biocatalysts for the reduction of β-oxophosphonates. researchgate.net Strains such as Arthrospira maxima and Nodularia sphaerocarpa have been shown to reduce diethyl 2-oxopropylphosphonate to the corresponding diethyl 2-hydroxypropylphosphonate with high optical purity (over 99%). researchgate.net The biocatalytic potential of these photosynthetic microorganisms opens up possibilities for sustainable chemical synthesis. researchgate.netnih.gov The immobilization of cyanobacterial cells, for example in calcium alginate beads, has been explored as a method to improve catalyst stability and reusability, although it can sometimes lead to a decrease in conversion rates due to mass transfer limitations. nih.gov

The screening process often involves evaluating numerous microbial strains under various conditions to identify the optimal biocatalyst for a specific substrate. The choice of microorganism can dictate the stereochemical outcome of the reduction, providing access to either enantiomer of the desired product.

Table 1: Bioreduction of Ethyl-2-oxo-4-phenylbutanoate by Various Yeast Strains

Yeast StrainProduct EnantiomerEnantiomeric Excess (ee)Conversion
Saccharomyces cerevisiae(S)>92%>90%
Dekkera sp.(S)>92%>90%
Kluyveromyces marxianus(R)32%>90%

Table 2: Bioreduction of Diethyl 2-oxopropylphosphonate by Cyanobacteria

Cyanobacteria StrainConversionOptical Purity
Arthrospira maxima CCALA 02726.4%>99%
Nodularia sphaerocarpa CCALA 11412.9%>99%

Influence of Substrate Structure and Reaction Conditions on Stereoselectivity

The stereochemical outcome of bioreductions is highly sensitive to both the structure of the substrate and the reaction conditions employed. For β-oxophosphonates, the nature of the substituents on the phosphonate (B1237965) group and the side chain can significantly impact the enantioselectivity and reaction rate.

Reaction conditions such as pH, temperature, co-solvent, and the presence of additives can be optimized to enhance stereoselectivity. nih.gov For example, in the yeast-mediated reduction of ethyl-2-oxo-4-phenylbutanoate, the use of a water/organic solvent two-phase system can overcome substrate and product inhibition, leading to improved catalytic activity and enantioselectivity. researchgate.net The choice of solvent can also influence the stereochemical outcome; polar solvents may favor the formation of one stereoisomer over another. nih.gov The order of reagent addition in certain reactions has also been shown to affect the stereoselectivity. nih.govresearchgate.net

The effectiveness of the bioreduction by cyanobacteria is also strongly dependent on the structure of the β-oxoalkylphosphonate substrate. nih.gov Furthermore, factors such as the light source, photoperiod, and cultivation medium can influence the catalytic activity of these photoautotrophic microorganisms. nih.gov

Diastereoselective Transformations Involving this compound

When a prochiral molecule already contains one or more stereocenters, new stereocenters can be introduced with a high degree of diastereoselectivity. In the context of this compound derivatives, diastereoselective reductions are of particular interest.

For instance, the reduction of γ-N-benzylamino-β-ketophosphonates, which can be derived from amino acids, has been shown to proceed with high diastereoselectivity. researchgate.netresearchgate.net The use of catecholborane as a reducing agent in THF at low temperatures (-78 °C) can lead to the formation of the syn-γ-N-benzylamino-β-hydroxyphosphonates as a single detectable diastereoisomer. researchgate.netresearchgate.net This high level of stereocontrol is achieved under non-chelation or Felkin-Anh models of stereochemical induction.

Catalytic Asymmetric Approaches in Carbon-Carbon Bond Forming Reactions

Catalytic asymmetric synthesis provides an efficient means to generate chiral molecules. For β-oxophosphonates, several catalytic asymmetric carbon-carbon bond-forming reactions have been developed.

The asymmetric phospha-aldol reaction is a powerful tool for the synthesis of α-hydroxy-β-aminophosphonates. mdpi.com This reaction can be catalyzed by chiral metal complexes or organocatalysts, such as quinine (B1679958) derivatives, to achieve high yields and enantioselectivities. mdpi.com

The asymmetric phospha-Mannich reaction allows for the synthesis of chiral α-aminophosphonates through the reaction of imines with phosphites. mdpi.com Chiral thiourea (B124793) derivatives have been successfully employed as organocatalysts in this transformation, affording the products in high yields and with excellent enantioselectivities. mdpi.com

The asymmetric phospha-Michael reaction , the conjugate addition of a phosphite (B83602) to an α,β-unsaturated compound, is another important C-C bond-forming reaction. mdpi.com This reaction can be catalyzed by various chiral catalysts to produce enantioenriched phosphonates.

While not directly a C-C bond-forming reaction, the asymmetric Horner-Wadsworth-Emmons (HWE) reaction is a crucial transformation for the synthesis of chiral alkenes from phosphonates. wikipedia.orgnrochemistry.comorganic-chemistry.org By using chiral phosphonates or chiral bases, this reaction can be rendered asymmetric, providing access to a wide range of enantiomerically enriched olefins. The stereochemical outcome of the HWE reaction is influenced by factors such as the base, solvent, and temperature. researchgate.net

Chiral Auxiliary and Ligand-Mediated Reactions

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used in asymmetric synthesis. wikipedia.org

Common chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.org These can be employed in various reactions, such as alkylations and aldol (B89426) reactions, to induce high levels of diastereoselectivity. wikipedia.org For example, chiral oxazolidinones, popularized by Evans, can be N-acylated with a phosphonoacetic acid derivative. The resulting enolate can then undergo diastereoselective alkylation, and subsequent removal of the auxiliary would provide a chiral α-substituted phosphonate.

While specific examples of chiral auxiliary-mediated reactions with this compound are not extensively reported, the principles are directly applicable. A chiral auxiliary could be attached to the phosphonate moiety or used to modify a reagent that reacts with the ketone. The steric and electronic properties of the auxiliary would then direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer. The development of new chiral auxiliaries, such as novel 4-substituted 5,5-diethyl oxazolidin-2-ones, continues to expand the toolkit for asymmetric synthesis. nih.gov

Retrosynthetic Analysis and Strategic Disconnections

Diethyl 2-oxo-4-phenylbutylphosphonate as a Key Synthon in Retrosynthetic Pathways

This compound is a highly valuable synthon, which is an idealized fragment resulting from a disconnection, for synthetic chemists. lkouniv.ac.in Its utility stems from its classification as a β-ketophosphonate, a functional group that provides a powerful handle for forming new carbon-carbon bonds. The core of its reactivity lies in the carbon atom positioned between the ketone (oxo) group and the phosphonate (B1237965) group. This α-carbon is readily deprotonated by a base to form a resonance-stabilized carbanion.

This carbanion is the reactive species—the synthetic equivalent—that allows the molecule to function as a nucleophile in a variety of crucial bond-forming reactions. ox.ac.uk It is particularly well-suited for the Horner-Wadsworth-Emmons (HWE) reaction, where it reacts with aldehydes and ketones to produce α,β-unsaturated carbonyl compounds. sigmaaldrich.com In this role, this compound serves as a synthon for an enolate of a methyl ketone, but with enhanced reactivity and selectivity. The presence of the phenylethyl moiety provides a structural scaffold that is incorporated into the final product, making it a strategic building block for targets containing this feature.

Disconnection Strategies for Complex Molecular Architectures

The structure of this compound allows for several logical disconnection strategies, each corresponding to a high-yield, reliable forward reaction. numberanalytics.comrnlkwc.ac.in These disconnections simplify complex target molecules that contain the core structure of this phosphonate.

The primary disconnection strategies include:

C-C Bond Disconnection (Horner-Wadsworth-Emmons Logic): The most common retrosynthetic step involving β-ketophosphonates is the disconnection of the double bond in a target α,β-unsaturated ketone. This leads back to the phosphonate and a corresponding aldehyde or ketone. This strategy is central to the synthesis of many complex natural products and pharmaceutical agents. sigmaaldrich.com

C-P Bond Disconnection (Arbuzov Reaction Logic): The carbon-phosphorus bond itself can be a point of disconnection. researchgate.net This corresponds to the Michaelis-Arbuzov reaction, a classic and robust method for forming C-P bonds. organic-chemistry.org In this scenario, the molecule is broken down into triethyl phosphite (B83602) and an appropriate α-halo ketone.

C-C Bond Disconnection (Acylation Logic): Another viable strategy is to disconnect the carbon-carbon bond between the α-carbon and the carbonyl group. This corresponds to the acylation of a simpler phosphonate carbanion, such as the one derived from diethyl methylphosphonate (B1257008), with a suitable acylating agent like 3-phenylpropanoyl chloride.

Table 1: Disconnection Strategies for this compound

Disconnection TypeBond CleavedSynthons (Idealized Fragments)Corresponding Forward ReactionPrecursors (Real Reagents)
HWE-TypeCα—C of a larger enonePhosphonate-stabilized carbanion + Acyl cationHorner-Wadsworth-Emmons (HWE) ReactionThis compound + Aldehyde/Ketone
Arbuzov-TypeC—Pα-Ketocarbocation + Phosphite nucleophileMichaelis-Arbuzov Reaction1-Halo-4-phenylbutan-2-one + Triethyl phosphite
Acylation-TypeCα—C=OPhosphonate carbanion + Acyl cationAcylation of a phosphonate anionDiethyl methylphosphonate + 3-Phenylpropanoyl chloride

Convergent and Divergent Synthesis Design

The concepts of convergent and divergent synthesis represent two different strategic approaches to building complex molecules, and this compound is a versatile tool for both. nih.govnih.gov

Convergent Synthesis: In a convergent synthesis, several complex molecular fragments are prepared independently and then joined together in the final stages of the synthetic route. This approach is often more efficient for building highly complex molecules. This compound can serve as one of these advanced fragments. For instance, it can be synthesized and then coupled with another elaborate molecule containing an aldehyde via the HWE reaction to rapidly assemble the carbon skeleton of the final target.

Divergent Synthesis: A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.govnih.gov this compound is an ideal starting point for such a strategy. The reactive α-carbon can be subjected to a wide array of electrophiles to generate diverse products. For example:

Reacting it with various aldehydes (R-CHO) in an HWE reaction yields a family of different α,β-unsaturated ketones.

Using it as a nucleophile in Michael additions with different α,β-unsaturated esters or nitriles produces a range of functionalized ketone derivatives.

Modifying the ketone or phenyl group through further reactions before C-C bond formation expands the accessible chemical space.

This flexibility makes the compound a valuable intermediate for creating libraries of molecules for applications such as drug discovery, where subtle structural variations can lead to significant differences in biological activity. frontiersin.org

Advanced Synthetic Applications in Complex Molecule Construction

Construction of α,β-Unsaturated Carbonyl Systems

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern olefination chemistry, providing a reliable method for the synthesis of alkenes with high stereocontrol. nih.govnih.govwikipedia.org Diethyl 2-oxo-4-phenylbutylphosphonate is an ideal substrate for this reaction, enabling the construction of α,β-unsaturated carbonyl systems, which are key structural motifs in numerous natural products and biologically active molecules. wikipedia.org

The reaction mechanism commences with the deprotonation of the α-carbon to the phosphonate (B1237965) group by a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a stabilized phosphonate carbanion. nih.govorganic-chemistry.org This carbanion is a potent nucleophile that readily attacks the carbonyl carbon of an aldehyde or ketone. nih.gov The resulting tetrahedral intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble phosphate (B84403) byproduct that is easily removed from the reaction mixture. nih.govnih.gov

A significant advantage of the HWE reaction using β-ketophosphonates like this compound is the high propensity for the formation of the (E)-alkene isomer. wikipedia.org This stereoselectivity is generally attributed to the thermodynamic equilibration of the intermediates, which favors the sterically less hindered trans arrangement. wikipedia.org The choice of base and reaction conditions can further influence the stereochemical outcome. For instance, the use of lithium-based reagents often enhances (E)-selectivity. wikipedia.org

The general utility of β-ketophosphonates in HWE reactions is well-documented. For example, the reaction of various β-ketophosphonates with aldehydes under basic conditions consistently yields α,β-unsaturated ketones. wikipedia.org The reaction conditions are typically mild, and the yields are often high, as illustrated in the following table.

Table 1: Examples of Horner-Wadsworth-Emmons Reactions with β-Ketophosphonates

Phosphonate Reactant Aldehyde/Ketone Base Solvent Product Yield (%) Ref.
Diethyl (2-oxopropyl)phosphonate Benzaldehyde NaH THF (E)-4-Phenylbut-3-en-2-one >90 wikipedia.org
Diethyl (2-oxobutyl)phosphonate 4-Nitrobenzaldehyde LiOH·H₂O None (E)-1-(4-Nitrophenyl)pent-1-en-3-one 97 researchgate.net
Dimethyl (2-oxo-4-phenylbutyl)phosphonate Formaldehyde LDA THF 5-Phenylpent-1-en-3-one 90 organic-chemistry.org

Ring-Forming and Macrocyclization Reactions

The strategic application of the Horner-Wadsworth-Emmons reaction in an intramolecular fashion provides a powerful tool for the synthesis of cyclic compounds, including valuable macrocycles. nih.govresearchgate.net By tethering an aldehyde or ketone functionality to a molecule containing a β-ketophosphonate moiety such as this compound, subsequent intramolecular cyclization can be induced. This approach has been successfully employed in the synthesis of various ring sizes, from five-membered rings to large macrocyclic lactones. nih.govresearchgate.net

The success of these intramolecular HWE reactions often depends on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. researchgate.net The stereoselectivity of the newly formed double bond within the ring can be controlled by the choice of phosphonate reagent and reaction conditions. For instance, the use of diaryl phosphonates often leads to (Z)-selective macrocyclization, while standard dialkyl phosphonates typically favor the (E)-isomer. nih.govresearchgate.net

Research has demonstrated the feasibility of synthesizing macrocyclic alkenes and lactones through the intramolecular cyclization of ω-oxoalkylphosphonates. nih.govresearchgate.net For example, substrates containing a terminal aldehyde and a phosphonoacetate moiety have been shown to undergo efficient cyclization to produce 12- to 18-membered macrocyclic lactones in good yields. nih.gov While direct examples utilizing this compound in published macrocyclization studies are not prominent, the established reactivity of analogous β-ketophosphonates provides a strong precedent for its potential in this area. researchgate.netrsc.org

Table 2: Intramolecular HWE Reactions for Cyclization

Substrate Type Base Solvent Ring Size Yield (%) Stereoselectivity Ref.
ω-Aldehydo phosphonoacetate NaH THF 12-18 69-93 89-100% (Z) nih.gov
ω-Aldehydo phosphonoacetate LiCl, DBU MeCN or THF 13-18 52-82 89-99% (E) nih.gov
Keto-phosphonate precursor to Carbonolide B - - Macrocycle - - researchgate.net
Keto-phosphonate precursor to dl-Muscone - - Macrocycle - - researchgate.net

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, thereby maximizing atom economy and procedural simplicity. researchgate.net The reactivity of this compound makes it an attractive component for the design of novel MCRs.

One notable example of an MCR involving a phosphonate is the Ugi reaction, where a phosphonoacetic acid derivative can be used as the acidic component. The resulting adduct is primed for a subsequent intramolecular HWE reaction, leading to the formation of highly substituted heterocycles such as pyrrolidinones and pyridines. researchgate.net This tandem Ugi/intramolecular HWE approach demonstrates the potential for creating significant molecular complexity from simple starting materials in a single pot. researchgate.net

While β-ketophosphonates have been shown to be unreactive under classical Biginelli reaction conditions, modifications using catalysts like ytterbium triflate have enabled their participation in the synthesis of dihydropyrimidinone derivatives. researchgate.net Furthermore, one-pot three-component syntheses of α-aminophosphonates have been developed, for instance, leading to novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates with potential biological activity. rsc.org These examples highlight the adaptability of phosphonate-containing building blocks, including this compound, for the development of innovative multicomponent strategies.

Table 3: Multicomponent Reactions Involving Phosphonates

Reaction Type Phosphonate Component Other Components Product Type Ref.
Ugi / Intramolecular HWE Diethylphosphonoacetic acid derivative Oxo-aldehyde, Amine, Isocyanide Pyrrolidinones, Pyridines researchgate.net
Modified Biginelli Reaction β-Ketophosphonate Aldehyde, Urea Dihydropyrimidinones researchgate.net
One-Pot α-Aminophosphonate Synthesis Diethyl phosphite (B83602) 3-Formyl-2-quinolone, Aromatic amine α-Aminophosphonates rsc.org

Synthesis of Highly Functionalized Organic Scaffolds

The chemical functionalities present in this compound serve as valuable handles for the elaboration of this molecule into more complex and highly functionalized organic scaffolds. These scaffolds can act as crucial intermediates in the synthesis of natural products and other biologically important molecules. nih.govconicet.gov.ar

A prime example of the utility of β-ketophosphonates is in the synthesis of prostaglandins (B1171923) and their analogues. nih.govrsc.org In these syntheses, the β-ketophosphonate is typically employed in an HWE reaction to construct the enone side chain, a key structural feature of these bioactive lipids. rsc.orgconicet.gov.ar For instance, β-ketophosphonates with a bicyclo[3.3.0]octene scaffold have been synthesized as key intermediates for new prostaglandin (B15479496) analogues. nih.govrsc.org The bulky bicyclic group is introduced to potentially enhance the biological stability of the final product. nih.gov

Furthermore, the ketone functionality in this compound can be a site for various transformations. For example, enantioselective reduction of the ketone can introduce a chiral center, leading to the formation of chiral β-hydroxy phosphonates. psu.edu These chiral building blocks are valuable in asymmetric synthesis. The cyanobacteria Nodularia sphaerocarpa has been shown to effectively reduce diethyl 2-oxo-2-phenylethylphosphonate to the corresponding (S)-alcohol with high conversion and optical purity, demonstrating a green chemistry approach to such transformations. psu.edu

The ability to participate in tandem reactions, such as Michael additions followed by HWE reactions, further expands the utility of this compound in constructing complex scaffolds. These sequential reactions allow for the rapid assembly of intricate molecular frameworks from simpler precursors.

Derivatives and Analogues of Diethyl 2 Oxo 4 Phenylbutylphosphonate

Synthesis of Structurally Modified Phenylbutylphosphonate Analogues

The modification of the carbon backbone of phenylbutylphosphonates allows for the synthesis of analogues with varied steric and electronic properties. These structural alterations are crucial for structure-activity relationship (SAR) studies in various chemical and biological contexts. uiowa.edu The synthesis of such analogues often employs versatile chiral intermediates that can be elaborated into more complex structures. nih.gov

For instance, synthetic strategies may involve the addition of organometallic reagents to chiral aldehydes to construct the core backbone, followed by deprotection and further functionalization. nih.gov While some modifications lead to stable compounds that can be purified by standard chromatographic techniques, others may yield less stable intermediates that require immediate use in subsequent synthetic steps. nih.gov Research has explored the impact of these structural changes, noting that the presence and nature of hydroxyl groups and the alkyl moiety can contribute significantly to the properties of the final compound. nih.gov The introduction of different ring systems, such as furopyranones or pyranopyrrolones, onto the basic phosphonate (B1237965) structure represents another avenue for creating structurally diverse analogues. nih.gov

Diversification at the Phosphonate Ester Moiety (e.g., Dimethyl Analogues)

A primary strategy for modifying Diethyl 2-oxo-4-phenylbutylphosphonate involves altering the phosphonate ester groups. The most common analogue is the dimethyl variant, Dimethyl 2-oxo-4-phenylbutylphosphonate. sigmaaldrich.comchemicalbook.com The synthesis of this dimethyl analogue can be achieved through several routes. One common method involves the reaction of dimethyl methylphosphonate (B1257008) with a strong base like n-butyl lithium at low temperatures, followed by the addition of an appropriate electrophile such as ethyl hydrocinnamate. This reaction sequence constructs the carbon skeleton while incorporating the dimethyl phosphonate moiety.

Beyond simple alkyl esters, the phosphonate group can be protected with other functionalities, such as dibenzyl or diallyl esters. nih.gov These alternative ester groups can be advantageous in multi-step syntheses, offering different deprotection conditions. The choice of ester can influence the compound's stability and reactivity. For example, simple dialkyl esters are often reported to be highly stable, whereas aryl esters are more readily hydrolyzed, a feature that can be tuned by modifying substituents on the aryl ring. nih.gov

Table 1: Comparison of Diethyl and Dimethyl 2-oxo-4-phenylbutylphosphonate
PropertyThis compoundDimethyl 2-oxo-4-phenylbutylphosphonate
CAS Number3453-00-7 sigmaaldrich.com41162-19-0 sigmaaldrich.com
Molecular FormulaC12H17O4P sigmaaldrich.comC12H17O4P sigmaaldrich.com
Molecular Weight256.23 g/mol sigmaaldrich.com256.24 g/mol sigmaaldrich.com
Typical SynthesisReactant in Horner-Wadsworth-Emmons reactions, Michael additions, and cyclocondensations. sigmaaldrich.comReaction of dimethyl methylphosphonate with n-butyl lithium and ethyl hydrocinnamate.
Alternate NamesDiethyl benzoylmethylphosphonate, Diethyl phenacylphosphonate sigmaaldrich.comBimatoprost Impurity 12, 1-dimethoxyphosphoryl-4-phenylbutan-2-one chemicalbook.com

Exploration of Novel α-Oxo Phosphonate Frameworks

Research into α-oxo phosphonates extends beyond simple modifications of the this compound structure to the development of entirely new molecular frameworks. The synthesis of γ-ketophosphonates, for example, can be achieved through methods like the Stetter reaction, which involves the reaction of aromatic aldehydes with vinylphosphonates catalyzed by an N-heterocyclic carbene. organic-chemistry.org Palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates also provides a route to vinylphosphonates, which are precursors to various functionalized phosphonates. organic-chemistry.org

The field also includes the development of novel phosphonate-based metal-organic frameworks (MOFs). researchgate.net These materials are synthesized under hydrothermal conditions using metal salts and functionalized phosphonic acids, such as 1-phenylvinylphosphonic acid. researchgate.net The resulting structures can feature complex coordination geometries, like distorted tetragonal pyramids, and form extended networks. researchgate.net Additionally, the synthesis of novel α-aminophosphonates, which are considered structural analogues of α-amino acids, represents another important area of exploration. nih.gov These compounds are often synthesized from aldehydes and have shown a range of chemical and biological activities. nih.gov

Synthetic Utility of Related Phosphonate Classes (e.g., Difluoromethylene Phosphonates, Diazophosphonates)

Certain classes of phosphonates, while not direct derivatives, are closely related in synthetic strategy and application, offering unique reactivity.

Difluoromethylene Phosphonates (CF₂-Phosphonates): Difluoromethylene phosphonates are significant as non-hydrolyzable bioisosteres of natural phosphates. researchgate.netbioorganica.com.ua The replacement of the phosphate (B84403) ester oxygen with a CF₂ group enhances metabolic stability against enzymatic cleavage. nih.gov This stability makes them valuable molecular tools for studying enzymes and biochemical pathways that involve phosphate esters. researchgate.netbioorganica.com.ua Synthetic approaches to these compounds have evolved significantly, with modern methods including photoredox and transition metal catalysis. researchgate.netresearchgate.net For instance, the anion LiCF₂P(O)(OEt)₂, though unstable at higher temperatures, can be captured efficiently to form the desired phosphonate. nih.gov

Diazophosphonates: α-Diazomethylphosphonates are highly versatile synthetic intermediates. thieme-connect.de They serve as precursors for a wide array of molecules and are particularly useful as carbene precursors. thieme-connect.de Compounds like Diethyl (1-diazo-2-oxopropyl)phosphonate are key reagents in reactions such as the Ohira-Bestmann homologation. researchgate.net The diazo group enables a variety of transformations, including [3+2] and [3+3] cycloaddition reactions, which are powerful methods for constructing heterocyclic rings like pyrazoles and triazolines. thieme-connect.deresearchgate.net Their ability to undergo asymmetric transformations with high enantioselectivity, often in the presence of a suitable metal catalyst, further underscores their importance in modern organic synthesis. thieme-connect.denih.govacs.org

Computational and Theoretical Studies on Diethyl 2 Oxo 4 Phenylbutylphosphonate Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms at the electronic level. nih.govrsc.org For β-ketophosphonates such as Diethyl 2-oxo-4-phenylbutylphosphonate, these studies can elucidate the pathways of common reactions like the Horner-Wadsworth-Emmons olefination, alkylation, and reduction.

A key aspect of quantum chemical investigations is the identification and characterization of transition states, which are the energy maxima along a reaction coordinate. By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For the deprotonation of a β-ketophosphonate, which is the initial step in many of its reactions, the energy profile would reveal the activation energy required for the formation of the corresponding enolate. This enolate is a crucial intermediate, and its stability and reactivity are central to the subsequent reaction steps.

Illustrative Energy Profile Data for a Generic β-Ketophosphonate Reaction:

SpeciesRelative Energy (kcal/mol)
Reactants (β-ketophosphonate + Base)0.0
Transition State 1 (Deprotonation)+12.5
Intermediate (Enolate)-5.2
Transition State 2 (C-C bond formation)+8.7
Products-20.1

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

In reactions where multiple products can be formed, quantum chemical calculations can predict the regioselectivity and stereoselectivity. For instance, in the alkylation of the enolate derived from this compound, the reaction could potentially occur at the oxygen or the carbon atom. Computational models can determine the activation barriers for both pathways, thereby predicting the more favorable product.

Similarly, in reactions involving the creation of a new stereocenter, the energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. This is particularly relevant in asymmetric synthesis, where chiral catalysts or auxiliaries are used to control the stereoselectivity. mdpi.com

Molecular Dynamics Simulations in Catalytic Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvents and catalysts. umd.eduhilarispublisher.com For a reaction involving this compound in a catalytic system, MD simulations can offer insights into:

Substrate Binding: How the phosphonate (B1237965) orients itself within the active site of a catalyst.

Conformational Changes: The flexibility of the molecule and how its conformation changes during the reaction.

Solvent Effects: The role of the solvent in stabilizing or destabilizing intermediates and transition states.

These simulations are particularly useful for understanding enzymatic reactions or reactions catalyzed by complex organometallic species. mdpi.com

Elucidation of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, a structure-reactivity relationship (SRR) can be established. nih.govwikipedia.orggardp.org For example, the effect of substituents on the phenyl ring or modifications to the diethyl phosphonate group can be computationally assessed.

Illustrative Structure-Reactivity Data for Substituted β-Ketophosphonates:

Substituent on Phenyl RingCalculated Reaction Rate (relative)
-H1.00
-NO₂ (para)2.54
-OCH₃ (para)0.67

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

These computational SRR studies can guide the design of new reagents with tailored reactivity for specific synthetic applications. youtube.com

Conclusion and Future Research Directions

Summary of Current Contributions to α-Ketophosphonate Chemistry

α-Ketophosphonates, including Diethyl 2-oxo-4-phenylbutylphosphonate, are valuable intermediates in organic synthesis. Their ability to undergo reactions at both the carbonyl group and the active methylene (B1212753) group allows for the construction of a wide variety of more complex molecules. They are key precursors for the synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction and can be transformed into other functionalized phosphonates.

Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of α-ketophosphonates is well-established, there remain unexplored areas. For this compound specifically, detailed studies on its asymmetric reactions are lacking. The development of enantioselective reductions of the ketone or asymmetric additions to the carbonyl group would provide access to valuable chiral building blocks.

Emerging Trends and Methodological Advancements in Phosphonate-Mediated Synthesis

Recent trends in phosphonate (B1237965) chemistry include the development of new catalytic systems for phosphonate synthesis and their application in novel synthetic methodologies. nist.gov The use of phosphonate-based reagents in cascade reactions and multicomponent reactions is also a growing area of interest.

Potential for Integration into Novel Chemical Transformations

The unique reactivity of this compound and related α-ketophosphonates makes them attractive candidates for integration into new chemical transformations. For example, their use in cycloaddition reactions or as precursors for the synthesis of novel heterocyclic systems containing phosphorus is an area with potential for future research.

Q & A

Q. What synthetic methodologies are recommended for preparing diethyl 2-oxo-4-phenylbutylphosphonate?

The compound can be synthesized via nucleophilic substitution using 2-bromo-1-(aryl)ethan-1-ones and triethylphosphite in acetonitrile at 80°C. After reaction completion, extraction with dichloromethane (DCM) and purification via column chromatography yields the product . For analogous phosphonates, triethylphosphite acts as both a solvent and nucleophile, with reaction progress monitored by TLC .

Q. How should researchers characterize the purity and structure of this compound?

Use 1H^{1}\text{H} NMR to confirm the presence of ethyl groups (δ 1.24 ppm, triplet) and phosphonate-linked methylene protons (δ 3.62 ppm, doublet). ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 287 for related analogs). Compare spectral data with literature values for validation .

Q. What safety protocols are critical when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with water for 15 minutes. Store in airtight containers away from heat and light, as phosphonates may degrade under prolonged exposure to moisture or elevated temperatures .

Q. Which purification techniques are effective for isolating this compound?

Column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is standard. For viscous products, crystallization in hexane or diethyl ether may improve yield. Monitor purity via HPLC using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key variables include solvent polarity (acetonitrile vs. DMF), temperature (80–100°C), and stoichiometry (excess triethylphosphite). Catalysts like diphenylphosphinic acid (10 mol%) in ethanol at 40°C have increased yields in analogous α-aminophosphonate syntheses by 15–20% .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

Contradictions in 31P^{31}\text{P} NMR shifts (e.g., δ 18–22 ppm vs. δ 25 ppm) may arise from solvent effects or impurities. Re-run spectra in deuterated chloroform with trimethyl phosphate as an internal standard. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isomeric by-products .

Q. What factors influence the hydrolytic stability of this compound during storage?

Hydrolysis is pH-dependent: under acidic conditions, the phosphonate ester bond cleaves to form phosphonic acids. Store at neutral pH in anhydrous solvents (e.g., DCM) with molecular sieves. Monitor degradation via 31P^{31}\text{P} NMR every 3–6 months .

Q. What mechanistic insights exist for the reactivity of the 2-oxobutylphosphonate moiety in cross-coupling reactions?

The α-keto group enhances electrophilicity, facilitating nucleophilic attack in Michael additions. Computational studies (DFT) suggest the phosphonate stabilizes transition states via electron-withdrawing effects. Experimental kinetics show pseudo-first-order behavior in ethanol/water mixtures .

Q. Which catalytic systems are effective for stereoselective modifications of this compound?

Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselective additions to the keto group. For C–P bond functionalization, palladium catalysts (Pd(OAc)2_2/Xantphos) enable Suzuki-Miyaura coupling with aryl boronic acids .

Q. How can researchers mitigate by-product formation during large-scale synthesis?

Common by-products include dialkylphosphates (from over-substitution) and oxidized ketones. Use slow addition of triethylphosphite to control exothermicity. For workup, aqueous washes (1N HCl) remove unreacted starting materials, while fractional distillation isolates the product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.